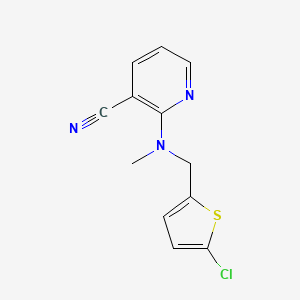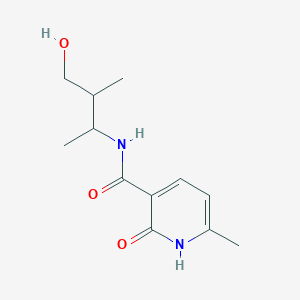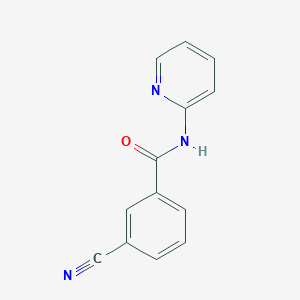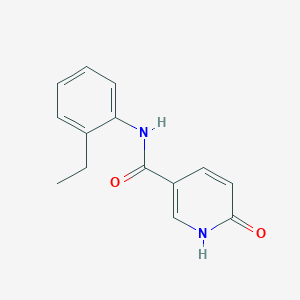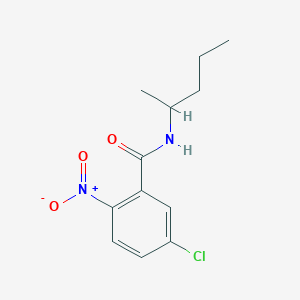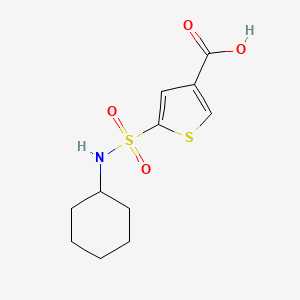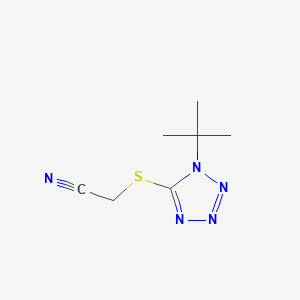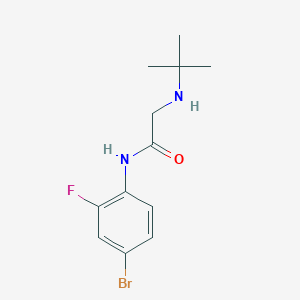
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide is a synthetic organic compound that features a bromine and fluorine-substituted phenyl ring, a tert-butylamino group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.
Formation of Intermediate: The aniline undergoes acylation with an appropriate acylating agent, such as acetyl chloride, to form an intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with tert-butylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted phenyl derivatives, while hydrolysis would yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potentially as a precursor in the development of pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(tert-butylamino)acetamide
- N-(4-bromo-2-chlorophenyl)-2-(tert-butylamino)acetamide
- N-(4-bromo-2-fluorophenyl)-2-(methylamino)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring and the tert-butylamino group, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H16BrFN2O |
|---|---|
Molekulargewicht |
303.17 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide |
InChI |
InChI=1S/C12H16BrFN2O/c1-12(2,3)15-7-11(17)16-10-5-4-8(13)6-9(10)14/h4-6,15H,7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
KYHGZFCVJGESIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(=O)NC1=C(C=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


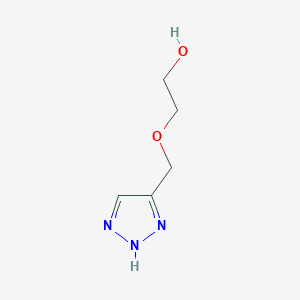
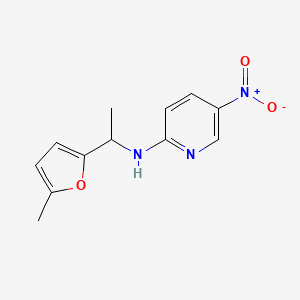

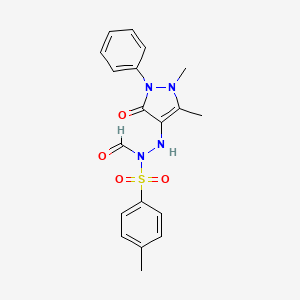
![3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B14911566.png)
